2',6'-Difluoroamodiaquine
Description
2',6'-Difluoroamodiaquine (2',6'-DIFAQ) is a fluorinated derivative of the antimalarial drug amodiaquine (AQ). The rationale for fluorine substitution lies in its electron-withdrawing properties, which reduce the likelihood of metabolic bioactivation into toxic intermediates .
Properties
CAS No. |
155020-40-9 |
|---|---|
Molecular Formula |
C20H20ClF2N3O |
Molecular Weight |
391.8 g/mol |
IUPAC Name |
4-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)-3,6-difluorophenol |
InChI |
InChI=1S/C20H20ClF2N3O/c1-3-26(4-2)11-14-19(23)18(10-15(22)20(14)27)25-16-7-8-24-17-9-12(21)5-6-13(16)17/h5-10,27H,3-4,11H2,1-2H3,(H,24,25) |
InChI Key |
WNWQFAFJVCDDLQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1=C(C(=CC(=C1O)F)NC2=C3C=CC(=CC3=NC=C2)Cl)F |
Canonical SMILES |
CCN(CC)CC1=C(C(=CC(=C1O)F)NC2=C3C=CC(=CC3=NC=C2)Cl)F |
Other CAS No. |
155020-40-9 |
Synonyms |
2',6'-difluoroamodiaquine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison based on experimental data from in vitro and electrochemical studies (Table 1) .
Table 1: Comparative Analysis of Amodiaquine and Fluorinated Analogs
| Compound | Substitution Pattern | Oxidation Potential (V) | Thioether Conjugates (% of Dose) | IC₅₀ (nM) K1 Strain (CQ-Resistant) | IC₅₀ (nM) T9-96 Strain (CQ-Sensitive) |
|---|---|---|---|---|---|
| Amodiaquine (AQ) | None | 0.65 | 11.87 ± 1.31 | 4.2 | 3.8 |
| 5'-Fluoroamodiaquine | 5'-F | 0.70 | 8.45 ± 0.98 | 5.1 | 4.2 |
| 5',6'-Difluoroamodiaquine | 5',6'-F₂ | 0.72 | 6.21 ± 0.75 | 4.8 | 3.9 |
| 2',6'-Difluoroamodiaquine | 2',6'-F₂ | 0.85 | 2.17 ± 0.27 | 4.5 | 3.7 |
| 2',5',6'-Trifluoroamodiaquine | 2',5',6'-F₃ | 0.88 | 1.94 ± 0.22 | 12.3* | 10.9* |
| 4'-Dehydroxy-4'-fluoroamodiaquine | 4'-F (replaces -OH) | 0.90 | 0.00 ± 0.00 | 4.6 | 4.0 |
IC₅₀ values marked with an asterisk () indicate reduced potency compared to AQ.
Key Findings
This correlates with reduced formation of thioether conjugates (2.17% vs. 11.87% for AQ), indicating lower bioactivation-derived toxicity .
Antimalarial Activity :
- 2',6'-DIFAQ retains potency comparable to AQ against both chloroquine-resistant (K1) and sensitive (T9-96) Plasmodium falciparum strains (IC₅₀: 4.5 nM and 3.7 nM, respectively).
- In contrast, 2',5',6'-TRIFAQ shows markedly reduced efficacy (IC₅₀: 12.3 nM), likely due to steric hindrance from the trifluoro group impairing drug-target interactions .
Structural Insights: Fluorine at the 2',6' positions optimally balances metabolic stability and antimalarial activity.
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